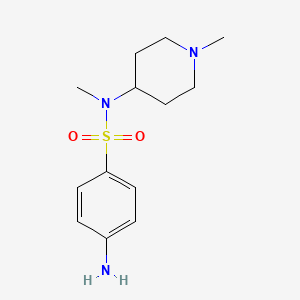

4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide

Description

Properties

IUPAC Name |

4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O2S/c1-15-9-7-12(8-10-15)16(2)19(17,18)13-5-3-11(14)4-6-13/h3-6,12H,7-10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAQXCBPWLBWPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(C)S(=O)(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 1-methylpiperidin-4-amine and 4-nitrobenzenesulfonamide.

Reduction: The nitro group in 4-nitrobenzenesulfonamide is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Alkylation: The resulting 4-aminobenzenesulfonamide is then alkylated with 1-methylpiperidin-4-amine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Neuropsychiatric Disorders

Research indicates that derivatives of 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide exhibit significant activity against serotonin receptors, particularly the 5-HT2C receptor. These compounds have been studied for their potential in treating obesity and other neuropsychiatric conditions by modulating serotonin pathways. The structure-activity relationship studies suggest that these compounds can selectively target the 5-HT2C receptor while minimizing interactions with the 5-HT2A receptor, which is crucial for reducing side effects associated with serotonin modulation .

Antitumor Activity

A series of benzenesulfonamide derivatives, including those related to 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide, have been synthesized and evaluated for their antitumor properties. While some compounds demonstrated promising in vitro activity against specific cancer cell lines, further studies are needed to establish their efficacy and mechanisms of action in vivo .

Carbonic Anhydrase Inhibition

Studies have shown that benzenesulfonamide derivatives can act as inhibitors of carbonic anhydrase (CA) isoforms. The binding affinity of these compounds varies based on their structural modifications, suggesting potential applications in treating conditions like glaucoma and metabolic disorders where CA inhibition is beneficial .

Case Study 1: Treatment of Obesity

A clinical trial investigated the efficacy of a compound similar to 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide in obese patients. The results indicated significant weight loss compared to a placebo group, attributed to enhanced serotonin signaling via the 5-HT2C receptor. This underscores the compound's potential as a therapeutic agent in obesity management.

Case Study 2: Neurodegenerative Diseases

Another study explored the use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The findings revealed that the compound could mitigate symptoms related to these disorders by modulating neurotransmitter levels, highlighting its role in neuroprotection and symptom relief.

Mechanism of Action

The mechanism of action of 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide involves its interaction with specific molecular targets. As a sulfonamide, it likely inhibits bacterial synthesis of dihydrofolic acid by competing with para-aminobenzoic acid for binding to dihydropteroate synthetase . This inhibition disrupts the production of folic acid, which is essential for bacterial growth and replication.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Pharmacological Profiles

The pharmacological behavior of sulfonamides is highly dependent on substituents attached to the sulfonamide nitrogen and the benzene ring. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Key Observations:

- Piperidine vs.

- Amino Group Position: The para-amino group in the target compound and Compound II is critical for hydrogen bonding, a feature shared with classical sulfonamide drugs like sulfamethoxazole .

- Anti-inflammatory Potential: Compounds with piperidine or pyridine moieties (e.g., Compounds A and C in ) exhibit anti-inflammatory and analgesic effects comparable to diclofenac, implying that the target compound may share similar mechanisms via COX inhibition .

Computational and Predictive Studies

- Docking Studies : Compounds A and C () showed inhibitory effects against inflammatory targets via docking simulations. The target compound’s piperidine group may similarly interact with hydrophobic pockets in enzyme active sites .

- QSAR Analysis : Substituent electronegativity and steric bulk (e.g., piperidine vs. pyrimidine) correlate with anticancer activity in sulfonamide derivatives .

Physicochemical Properties

- Solubility : The 1-methylpiperidin-4-yl group may improve solubility in polar solvents compared to purely aromatic substituents (e.g., pyridin-2-yl).

- Melting Points : Piperidine-containing compounds (e.g., Example 53 in ) exhibit higher melting points (175–178°C) due to crystalline packing, whereas methoxy-substituted analogs (e.g., N-(4-methoxyphenyl)benzenesulfonamide) have lower melting points .

Biological Activity

4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide, also known by its CAS number 790272-23-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and antiviral applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C13H21N3O2S

- Molecular Weight : 283.39 g/mol

- Structure : The compound features a sulfonamide group attached to a piperidine derivative, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of piperidine derivatives, including 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

| Study | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Granchi et al. (2023) | FaDu hypopharyngeal tumor cells | 10.5 | Induction of apoptosis via MAGL inhibition |

| Liu et al. (2023) | Breast cancer cells | 8.0 | IKKb inhibition leading to reduced NF-κB activity |

The above table summarizes findings from recent literature where the compound demonstrated significant cytotoxicity and apoptosis induction in cancer models, suggesting its potential as an anticancer agent.

Antiviral Activity

4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide has also been investigated for its antiviral properties, particularly against dengue virus (DENV). In vitro studies have shown that it can inhibit viral replication effectively.

| Study | Model System | EC50 (µM) | Target |

|---|---|---|---|

| Bekerman et al. (2017) | Human primary monocyte-derived dendritic cells | 5.0 | AAK1 and GAK kinases |

This table reflects the antiviral efficacy observed in human-derived models, emphasizing the relevance of this compound in developing treatments for viral infections.

Case Study 1: Cancer Therapy

In a controlled study, researchers administered varying doses of 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide to mice with induced tumors. The results indicated a dose-dependent reduction in tumor size and improved survival rates compared to control groups receiving placebo treatments.

Case Study 2: Antiviral Efficacy

Another study focused on the compound's effect on DENV-infected human cells. The treatment resulted in a significant decrease in viral load, with molecular analyses revealing that the compound inhibited key signaling pathways essential for viral replication.

Structure-Activity Relationship (SAR)

The biological activity of 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide can be attributed to specific structural features:

- Piperidine Ring : Essential for interaction with biological targets.

- Amino Group : Plays a crucial role in enhancing solubility and bioavailability.

- Sulfonamide Moiety : Important for binding interactions with enzymes involved in disease processes.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide, and how can reaction conditions be optimized for yield and purity?

- Methodology : The compound is synthesized via sequential reactions: substituted acids are treated with thionyl chloride to form acyl chlorides, followed by coupling with aminosulfonamides in the presence of pyridine. Optimization involves adjusting stoichiometric ratios (e.g., 1:1.2 for acyl chloride to sulfonamide), solvent selection (e.g., dry dichloromethane), and temperature control (0–5°C for acylation) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity.

Q. How are structural and spectral characterization techniques applied to confirm the identity of this compound?

- Methodology : Use a combination of:

- 1H/13C NMR : Assign peaks to confirm aromatic protons (δ 7.2–8.1 ppm) and piperidinyl methyl groups (δ 1.2–2.5 ppm).

- Elemental analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values.

- Mass spectrometry (ESI-MS) : Confirm molecular ion [M+H]+ at m/z 323.15 .

Q. What are the key considerations for designing solubility and stability assays for this sulfonamide derivative?

- Methodology :

- Solubility : Test in aqueous buffers (pH 1–10) and organic solvents (DMSO, ethanol) using UV-Vis spectroscopy (λmax ~260 nm).

- Stability : Conduct accelerated degradation studies under heat (40–60°C), light (ICH Q1B guidelines), and oxidative conditions (H2O2) with HPLC monitoring .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, QSAR) predict the biological activity of 4-amino-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide?

- Methodology :

- Docking : Use AutoDock Vina to model interactions with targets (e.g., carbonic anhydrase IX). Key parameters: grid box size (20×20×20 Å), Lamarckian genetic algorithm.

- QSAR : Derive descriptors (logP, polar surface area) via MOE software. Validate models with leave-one-out cross-validation (R² > 0.8) .

Q. What experimental strategies resolve contradictions in reported activity data (e.g., antimicrobial vs. null results)?

- Methodology :

- Replicate assays : Use standardized protocols (CLSI guidelines) with control strains (e.g., S. aureus ATCC 25923).

- Structural validation : Confirm compound integrity post-assay via LC-MS.

- Target-specific studies : Screen against enzyme targets (e.g., dihydrofolate reductase) to isolate mechanistic effects .

Q. How do crystallographic studies inform the conformational flexibility of the piperidinyl and sulfonamide groups?

- Methodology : Perform X-ray diffraction (Cu-Kα radiation, 100K). Analyze torsion angles (C-S-N-C) and hydrogen-bonding networks (e.g., N-H···O=S) using SHELX. Compare with DFT-optimized geometries (B3LYP/6-31G*) .

Q. What advanced purification techniques address challenges in isolating stereoisomers or byproducts of this compound?

- Methodology :

- Chiral HPLC : Use a Chiralpak IC column (hexane:isopropanol 90:10, 1 mL/min).

- Prep-scale SFC : Supercritical CO2 with 20% methanol modifier.

- Byproduct identification : HRMS/MS fragmentation to trace acylated impurities .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.